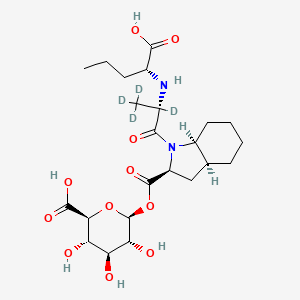
Perindoprilat acyl-beta-D-glucuronide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perindoprilat acyl- is the active metabolite of perindopril, a nonsulfhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. Perindoprilat acyl- is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to angiotensin II. This compound is primarily used in the treatment of hypertension, mild to moderate congestive heart failure, and to reduce cardiovascular risk in patients with hypertension or post-myocardial infarction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Perindoprilat acyl- is synthesized through the hydrolysis of perindopril in the liver. The synthetic route involves the condensation of N-[(1S)-1-carboxyethyl]-L-norvaline with the amino group of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of perindoprilat acyl- involves large-scale synthesis using similar hydrolysis methods. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Perindoprilat acyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of perindoprilat acyl- can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Perindoprilat acyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ACE inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Widely used in clinical research for the treatment of hypertension, heart failure, and cardiovascular diseases.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Mécanisme D'action
Perindoprilat acyl- exerts its effects by competitively inhibiting ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in lower levels of angiotensin II, leading to increased plasma renin activity and reduced aldosterone secretion. The overall effect is a decrease in blood pressure and reduced strain on the cardiovascular system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enalaprilat: Another ACE inhibitor with similar pharmacodynamic properties.
Lisinopril: A long-acting ACE inhibitor used for similar indications.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.
Uniqueness
Perindoprilat acyl- is unique in its high tissue affinity and long-acting nature, making it particularly effective in controlling blood pressure and reducing cardiovascular risk. Its lipophilic properties allow for better tissue penetration and sustained action compared to other ACE inhibitors .
Propriétés
Formule moléculaire |
C23H36N2O11 |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-carboxybutyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H36N2O11/c1-3-6-12(20(30)31)24-10(2)19(29)25-13-8-5-4-7-11(13)9-14(25)22(34)36-23-17(28)15(26)16(27)18(35-23)21(32)33/h10-18,23-24,26-28H,3-9H2,1-2H3,(H,30,31)(H,32,33)/t10-,11-,12+,13-,14-,15-,16-,17+,18-,23-/m0/s1/i2D3,10D |
Clé InChI |
YROROJVGTQGFDB-ATIYYFHVSA-N |
SMILES isomérique |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)O |
SMILES canonique |
CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















